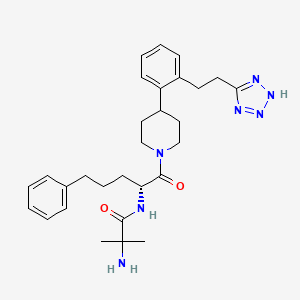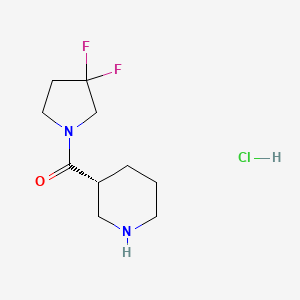![molecular formula C9H14N2 B12083660 Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
Hydrazine, [1-(2-methylphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-1-(2-methylphenyl)hydrazine , is a chemical compound with the molecular formula C9H15N2 . It belongs to the class of hydrazines, which are organic compounds containing a hydrazine functional group (–NHNH2). This compound features an ethyl group (–CH2CH3) attached to the hydrazine nitrogen and a methylphenyl group (–C6H4–CH3) attached to the other nitrogen.
Vorbereitungsmethoden
The synthetic routes for preparing 1-ethyl-1-(2-methylphenyl)hydrazine involve the reaction of hydrazine hydrate with 2-methylacetophenone (also known as 2-methylpropiophenone). The reaction proceeds via nucleophilic addition of hydrazine to the ketone, followed by reduction of the resulting hydrazone intermediate. The industrial production methods typically optimize yield and purity through careful control of reaction conditions.
Analyse Chemischer Reaktionen
1-ethyl-1-(2-methylphenyl)hydrazine can undergo various chemical reactions:
Oxidation: It can be oxidized to form hydrazones or azines.
Reduction: Reduction of the compound yields the corresponding hydrazine.
Substitution: The ethyl group can be substituted by other functional groups. Common reagents include hydrazine hydrate, reducing agents (such as sodium borohydride), and various electrophiles for substitution reactions.
Major products:
1-ethyl-1-(2-methylphenyl)hydrazine hydrochloride: The hydrochloride salt is commonly encountered and used in research.
Wissenschaftliche Forschungsanwendungen
1-ethyl-1-(2-methylphenyl)hydrazine finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: It has been investigated for potential pharmaceutical applications.
Pesticide Development: Some derivatives exhibit pesticidal properties.
Laboratory Reagent: Used in chemical research and analysis.
Wirkmechanismus
The exact mechanism of action for this compound varies depending on its specific application. its hydrazine moiety can participate in redox reactions, nucleophilic additions, and coordination chemistry. Molecular targets and pathways may involve interactions with enzymes, receptors, or cellular components.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-1-(2-methylphenyl)hydrazine shares similarities with other hydrazines, such as 1-methyl-1-phenylhydrazine (C7H10N2) and 1-ethylhydrazine (C2H8N2). Its unique feature lies in the combination of an ethyl group and a methylphenyl group.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-3-4-6-9(7)8(2)11-10/h3-6,8,11H,10H2,1-2H3 |
InChI-Schlüssel |
CZKUNPWXBOHIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)




![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


